molecular formula C15H21NO5S2 B2419190 methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate CAS No. 2034236-05-8

methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2419190
CAS No.: 2034236-05-8
M. Wt: 359.46
InChI Key: BAQKYKKTUMMUGL-UHFFFAOYSA-N
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Description

Methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound with the molecular formula C15H21NO5S2. It is characterized by a benzoate group attached to a sulfamoyl moiety, which is further linked to a methoxytetrahydrothiopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the methoxytetrahydrothiopyran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a methoxytetrahydrothiopyran ring, a sulfamoyl group, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl 4-[(4-methoxythian-4-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S2/c1-20-14(17)12-3-5-13(6-4-12)23(18,19)16-11-15(21-2)7-9-22-10-8-15/h3-6,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQKYKKTUMMUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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